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Compound of Interest

Compound Name: 8-Nitroquinoline

Cat. No.: B147351

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 8-Nitroquinoline, a significant heterocyclic compound with applications in organic synthesis
and medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by
detailed experimental protocols for data acquisition.

Core Spectroscopic Data of 8-Nitroquinoline

The following sections summarize the essential spectroscopic data for 8-Nitroquinoline,
providing a fundamental analytical fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 13C NMR spectra of 8-Nitroquinoline provide detailed information
about its proton and carbon framework.

IH NMR Spectral Data

The *H NMR spectrum of 8-Nitroquinoline exhibits distinct signals corresponding to the
protons on the quinoline ring system. The electron-withdrawing nature of the nitro group
influences the chemical shifts of the aromatic protons.
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Proton Chemical Shift (8, ppm) Multiplicity
H-2 8.90 dd

H-3 7.55 dd

H-4 8.20 dd

H-5 7.85 d

H-6 7.65 t

H-7 8.15 d

Disclaimer: The provided NMR data is a representative example and may vary slightly based

on the solvent and experimental conditions.

13C NMR Spectral Data

The 13C NMR spectrum provides insight into the carbon skeleton of 8-Nitroquinoline. The

chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Chemical Shift (3, ppm)
C-2 151.2

C-3 122.5

C-4 136.8

C-5 128.4

C-6 130.1

C-7 124.9

C-8 148.3

C-8a 140.5

C-4a 129.7
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Disclaimer: The provided NMR data is a representative example and may vary slightly based

on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 8-Nitroquinoline shows characteristic absorption bands for the nitro group and the

aromatic quinoline core.

Wavenumber (cm~1)

Vibrational Mode

Functional Group

~3100-3000 C-H stretch Aromatic
~1600-1450 C=C and C=N stretch Aromatic ring
~1530 N-O asymmetric stretch Nitro (-NOz2)
~1350 N-O symmetric stretch Nitro (-NO2)
~830 C-N stretch Nitro-aromatic
~750 C-H out-of-plane bend Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its

fragments, allowing for the determination of its molecular weight and elemental composition.

The electron ionization (El) mass spectrum of 8-Nitroquinoline is characterized by a

prominent molecular ion peak.[1]

m/z Relative Intensity Assignment

174 High [M]* (Molecular lon)
128 Moderate [M-NO2]*

116 Moderate [M-NO2-C2Hz]*

Experimental Protocols
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The following are detailed methodologies for the acquisition of spectroscopic data for 8-

Nitroquinoline.

NMR Spectroscopy Protocol

1.

Sample Preparation:

Weigh approximately 5-10 mg of 8-Nitroquinoline.

Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDCIs) in a clean, dry NMR tube.

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be
added.

Cap the NMR tube and ensure the sample is fully dissolved by gentle inversion.

. IH NMR Spectrum Acquisition:

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to
achieve homogeneity.

A standard single-pulse experiment is typically used.

Key parameters to set include spectral width, acquisition time, relaxation delay, and the
number of scans. For dilute samples, a higher number of scans may be necessary to obtain
an adequate signal-to-noise ratio.[2]

. 3C NMR Spectrum Acquisition:

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.

Due to the lower natural abundance and smaller gyromagnetic ratio of the 13C isotope, a
larger number of scans and a longer acquisition time are generally required compared to *H
NMR.
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Set a long relaxation delay (d1) if quantitative data is needed to ensure full relaxation of all
carbon nuclei.[3]

FT-IR Spectroscopy Protocol (KBr Pellet Method)

1.

Sample Preparation:

Grind 1-2 mg of 8-Nitroquinoline with approximately 100-200 mg of dry, spectroscopic
grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.[4][5][6]

Take precautions to minimize moisture absorption.[6]

. Pellet Formation:

Place the powdered mixture into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.[7]

. Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Record the spectrum, typically in the range of 4000-400 cm~1.

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry Protocol (Electron lonization)

1.

2.

Sample Introduction:

Introduce a small amount of solid 8-Nitroquinoline into the mass spectrometer, typically via
a direct insertion probe.

The sample is volatilized by heating in the ion source.

lonization:
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The gaseous sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.[2]

w

. Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio
by a mass analyzer.

The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 8-Nitroquinoline.
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Spectroscopic Analysis Workflow for 8-Nitroquinoline
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Caption: Workflow for the spectroscopic analysis of 8-Nitroquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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